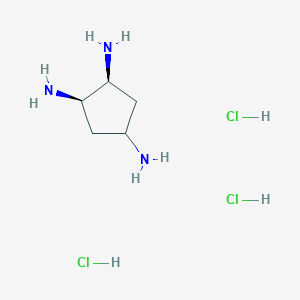
(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride is a stereochemically defined organic compound. It is a derivative of cyclopentane, featuring three amine groups attached to the 1st, 2nd, and 4th carbon atoms. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride typically involves the following steps:
Starting Material: The process begins with cyclopentane, which undergoes a series of functional group transformations.
Amination: Introduction of amine groups at the 1st, 2nd, and 4th positions. This can be achieved through reductive amination or nucleophilic substitution reactions.
Stereochemical Control: Ensuring the correct stereochemistry at each carbon center is crucial. This is often managed through chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle the bulk synthesis.
Continuous Flow Chemistry: Employing continuous flow techniques to improve yield and efficiency.
Purification: Implementing crystallization or chromatography methods to purify the final product.
化学反应分析
Types of Reactions
(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, depending on the specific reagents and conditions used.
科学研究应用
(1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its amine functionality.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (1R,2S,4R)-cyclopentane-1,2,4-triamine trihydrochloride involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways involving amine metabolism and protein synthesis.
相似化合物的比较
Similar Compounds
(1R,2S,4R)-1,2,4-Trimethylcyclopentane: Similar in structure but with methyl groups instead of amine groups.
(1R,2S,4R)-1,2,4-Triphenylcyclopentane: Contains phenyl groups, offering different chemical properties.
属性
IUPAC Name |
(1S,2R)-cyclopentane-1,2,4-triamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.3ClH/c6-3-1-4(7)5(8)2-3;;;/h3-5H,1-2,6-8H2;3*1H/t3?,4-,5+;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCBNDVJFBQCM-JSIFRQDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1N)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
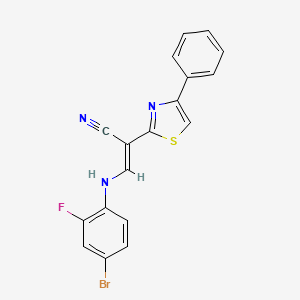
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2915938.png)
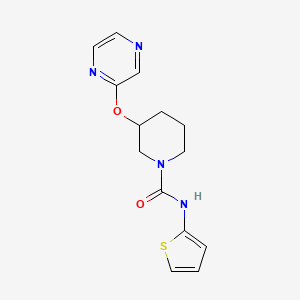
![2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2915940.png)
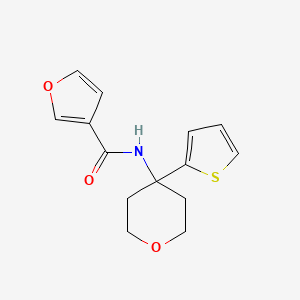
![4-bromo-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2915944.png)
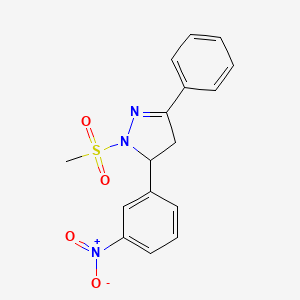
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)
![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)
![N-(4-ethoxyphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2915953.png)
![3-(benzenesulfonyl)-6-ethyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2915954.png)
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)
